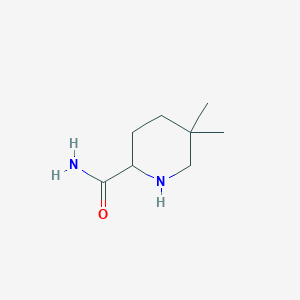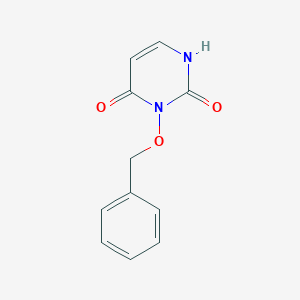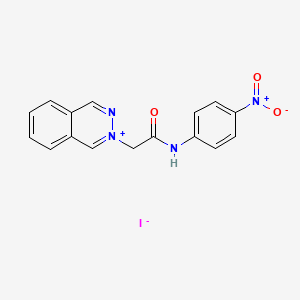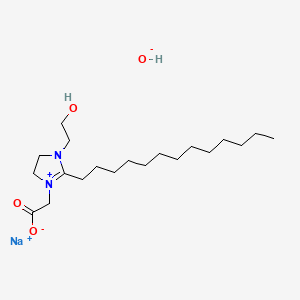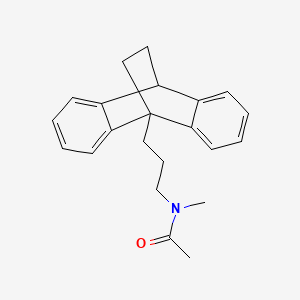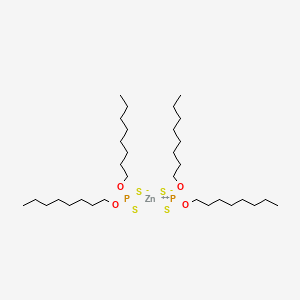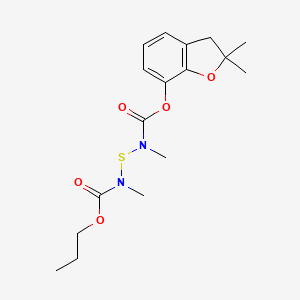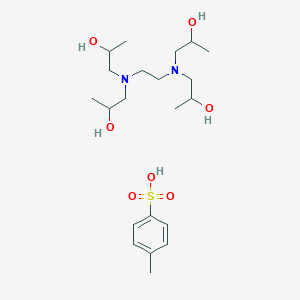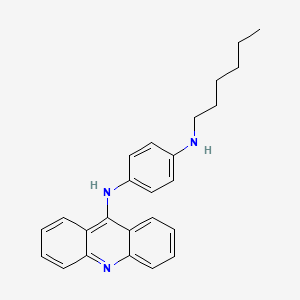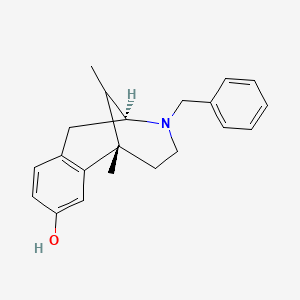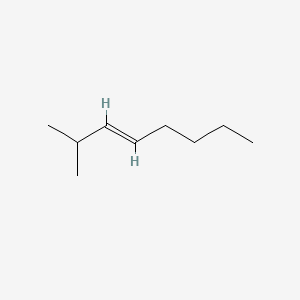
trans-2-Methyl-3-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-Methyl-3-octene: is an organic compound with the molecular formula C9H18 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning the substituents on either side of the double bond are on opposite sides. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: trans-2-Methyl-3-octene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of alkyl halides . One common method involves the dehydration of 2-methyl-3-octanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.
化学反应分析
Types of Reactions: trans-2-Methyl-3-octene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone. These reactions typically occur under mild conditions and result in the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction converts the double bond into a single bond, forming 2-methyl-3-octane.
Substitution: this compound can undergo substitution reactions with halogens such as chlorine or bromine. These reactions typically occur under UV light or in the presence of a radical initiator, resulting in the formation of halogenated products.
Major Products:
Oxidation: Epoxides, diols
Reduction: 2-Methyl-3-octane
Substitution: Halogenated alkenes
科学研究应用
Chemistry: trans-2-Methyl-3-octene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology and Medicine: In biological research, this compound is used as a model compound to study the behavior of alkenes in biological systems. It is also used in the development of pharmaceutical intermediates and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and plastics . It is also used as a solvent and in the formulation of lubricants and additives .
作用机制
The mechanism of action of trans-2-Methyl-3-octene involves its interaction with various molecular targets through its double bond. The compound can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The double bond also allows for cis-trans isomerization , which can affect the compound’s reactivity and interactions with other molecules.
相似化合物的比较
2-Methyl-3-octene: This is the cis isomer of trans-2-Methyl-3-octene. The main difference lies in the spatial arrangement of the substituents around the double bond.
1-Octene: Another alkene with a similar carbon chain length but with the double bond at a different position.
3-Octene: An isomer with the double bond located between the third and fourth carbon atoms.
Uniqueness: this compound is unique due to its trans configuration , which imparts different physical and chemical properties compared to its cis isomer. This configuration can influence the compound’s boiling point, solubility, and reactivity in chemical reactions.
属性
CAS 编号 |
52937-36-7 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(E)-2-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h7-9H,4-6H2,1-3H3/b8-7+ |
InChI 键 |
RXYSIDRRVRTDIF-BQYQJAHWSA-N |
手性 SMILES |
CCCC/C=C/C(C)C |
规范 SMILES |
CCCCC=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


